![molecular formula C12H14N2O4S B12428093 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific research applications.
Métodos De Preparación
The synthesis of 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid involves several steps. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the introduction of the trideuteriomethylsulfamoylmethyl group would require additional steps, including the use of deuterated reagents and specific sulfonation reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity.
Análisis De Reacciones Químicas
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Aplicaciones Científicas De Investigación
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic applications include the treatment of various diseases, such as cancer and viral infections.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The trideuteriomethylsulfamoylmethyl group may enhance the compound’s stability and bioavailability, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid include other indole derivatives, such as indole-3-acetic acid and 5-fluoro-3-phenyl-1H-indole-2-carboxylate . Compared to these compounds, this compound is unique due to the presence of the trideuteriomethylsulfamoylmethyl group, which may confer additional stability and distinct biological activities.
Propiedades
Fórmula molecular |
C12H14N2O4S |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-13-19(17,18)7-8-2-3-11-10(4-8)9(6-14-11)5-12(15)16/h2-4,6,13-14H,5,7H2,1H3,(H,15,16)/i1D3 |
Clave InChI |
HFYQCRQPYYPRAT-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O |
SMILES canónico |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



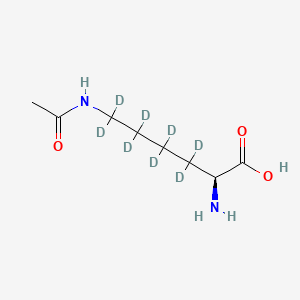

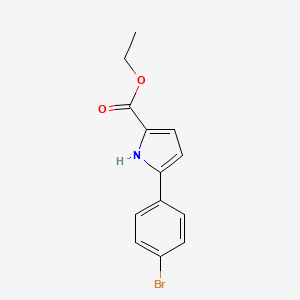

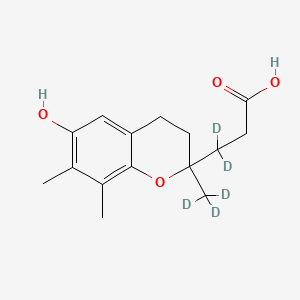
![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)

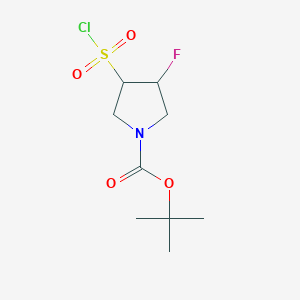
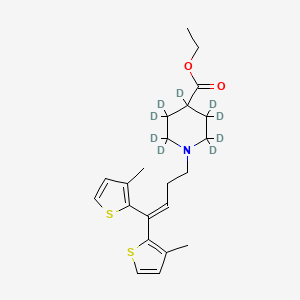
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)

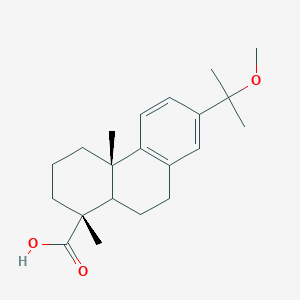
![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
